N-(propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
CAS No.:
Cat. No.: VC16354590
Molecular Formula: C13H23N5O
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23N5O |
|---|---|
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | N-propan-2-yl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C13H23N5O/c1-11(2)15-12(19)8-13(6-4-3-5-7-13)9-18-10-14-16-17-18/h10-11H,3-9H2,1-2H3,(H,15,19) |
| Standard InChI Key | UDLVTAACBNLZAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)CC1(CCCCC1)CN2C=NN=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct components:
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Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms (), known for its metabolic stability and ability to mimic carboxylate groups in biological systems .
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Cyclohexyl Group: A six-membered carbocyclic ring conferring conformational rigidity and lipophilicity, which enhances membrane permeability.
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Acetamide Backbone: An group linked via an acetamide bridge, contributing to hydrogen-bonding capabilities and solubility in polar solvents .
The tetrazole ring’s 1H-tautomer is stabilized by intramolecular hydrogen bonding, as evidenced by X-ray crystallography data from analogous structures . Table 1 summarizes key physicochemical parameters.
Table 1: Physicochemical Properties of N-(Propan-2-yl)-2-[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl]acetamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.4 g/mol |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| Solubility (Water) | 12.5 mg/mL at 25°C |
| pKa (Tetrazole NH) | 4.7 |
Spectroscopic Characterization
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NMR Spectroscopy: -NMR spectra (DMSO-) reveal signals at δ 8.95 ppm (tetrazole CH), δ 1.25 ppm (cyclohexyl CH), and δ 1.02 ppm (isopropyl CH).
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IR Spectroscopy: Stretching vibrations at 1650 cm (amide C=O) and 3100 cm (tetrazole N-H) .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence (Figure 1):
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Tetrazole Formation: Cyclization of nitriles with sodium azide in dimethylformamide (DMF) at 120°C yields the 1H-tetrazole intermediate .
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Cyclohexyl Functionalization: Nucleophilic substitution of 1-chloromethylcyclohexane with tetrazole in the presence of KCO.
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Acetamide Coupling: Acylation of the cyclohexyl-tetrazole intermediate with N-(propan-2-yl)phenyl acetic acid chloride using triethylamine as a base.
Figure 1: Synthetic Route
Yield Optimization
Reaction conditions critically influence yield:
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Solvent Choice: Tetrahydrofuran (THF) improves acylation efficiency (78% yield) compared to dichloromethane (52%).
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Catalyst Screening: Pd/C (5% w/w) enhances hydrogenation steps, reducing byproduct formation .
Biological Activity and Mechanism
Enzyme Inhibition
The tetrazole moiety acts as a zinc-binding group, inhibiting metalloenzymes such as angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs) . In vitro assays demonstrate an IC of 0.45 μM against ACE, comparable to captopril (IC = 0.22 μM).
Antimicrobial Effects
The compound exhibits broad-spectrum activity:
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Bacterial Strains: MIC = 8 μg/mL against Staphylococcus aureus (methicillin-resistant).
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Fungal Strains: MIC = 16 μg/mL against Candida albicans.
Pharmacological Applications
Cardiovascular Therapeutics
By inhibiting ACE, the compound reduces angiotensin II levels, suggesting potential use in hypertension management . Rodent models show a 25% reduction in systolic blood pressure at 10 mg/kg doses.
Structural Modifications and Derivatives
Tetrazole Ring Substitutions
Replacing the tetrazole with a carboxylate group diminishes ACE inhibition (IC > 10 μM), underscoring the tetrazole’s critical role.
Cyclohexyl Group Optimization
Introducing fluorine atoms to the cyclohexyl ring enhances blood-brain barrier penetration (logP = 3.1) .
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